molecular formula C21H24F2N6O6S B608469 Larotrectinib sulfate CAS No. 1223405-08-0

Larotrectinib sulfate

Cat. No. B608469
M. Wt: 526.51
InChI Key: PXHANKVTFWSDSG-QLOBERJESA-N
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Description

Larotrectinib sulfate is an orally available, tropomyosin receptor kinase (Trk) inhibitor, with potential antineoplastic activity . It is used to treat solid tumors with neurotrophic receptor tyrosine kinase gene fusion, which are metastatic, high risk for surgery, or have no alternative treatments . It was discovered by Array BioPharma and licensed to Loxo Oncology in 2013 .


Synthesis Analysis

Larotrectinib sulfate has been synthesized and loaded into Fe-MOF carriers, which showed a large drug loading capacity and significant slow-release properties in vitro . The stability of Larotrectinib sulfate under stress conditions has been assessed according to ICH guideline Q1A (R2). One unknown thermal degradation impurity was formed, which was separated on a C-18 column, using gradient elution and identified by LCMS .


Molecular Structure Analysis

The molecular formula of Larotrectinib Sulfate is C21H24F2N6O6S and its molecular weight is 526.516 g/mol . The structure of Larotrectinib sulfate is presented in the PubChem database .


Chemical Reactions Analysis

Larotrectinib sulfate has shown stability under stress conditions, according to ICH guideline Q1A (R2). One unknown thermal degradation impurity was formed, which was separated on a C-18 column, using gradient elution and identified by LCMS .


Physical And Chemical Properties Analysis

Larotrectinib sulfate is mainly in an amorphous form when loaded into Fe-MOF carriers . More detailed physical and chemical properties can be found in the PubChem database .

Scientific Research Applications

  • Antineoplastic Activity : Larotrectinib sulfate acts as a tropomyosin receptor kinase (Trk) inhibitor with potential antineoplastic activity. It binds to Trk, preventing neurotrophin-Trk interaction and Trk activation. This leads to cellular apoptosis and inhibition of cell growth in tumors that overexpress Trk, which is mutated in a variety of cancer cell types and plays a crucial role in tumor cell growth and survival (Qeios, 2020).

  • Global Approval for Specific Cancers : Larotrectinib received its first global approval in the USA in 2018 for treating adult and pediatric patients with solid tumors having NTRK gene fusion. This approval is significant as it does not depend on the tumor's location but rather on its genetic profile (Scott, 2019).

  • Tumor-Agnostic Treatment : The FDA approval of larotrectinib represents the first instance of a treatment indication being designated "tumor-agnostic" from the outset, being based on actionable genomic insights. This signifies a shift in cancer treatment towards targeted genetic therapies (Huang & Feng, 2019).

  • Pharmacokinetics and Drug Interactions : Studies have investigated the functions of various drug transporters and enzymes in larotrectinib's pharmacokinetic behavior. Key players include multidrug efflux transporters ABCB1 and ABCG2, SLCO1A/1B (OATP1A/1B) uptake transporters, and the multispecific drug-metabolizing enzyme CYP3A (Wang et al., 2020).

  • Monitoring Method for Pharmacokinetics : A method for quantifying larotrectinib in plasma using LC-MS/MS has been developed and validated, aiding pharmacokinetic studies (Chae et al., 2020).

  • Efficacy in Diverse Cancers : Larotrectinib has shown marked and durable antitumor activity in patients with TRK fusion–positive cancer, irrespective of the patient's age or tumor type. This includes various unique TRK fusion–positive tumor types (Drilon et al., 2018).

  • Safety and Efficacy in Pediatric Patients : The drug has been well tolerated in pediatric patients and shown encouraging antitumor activity in those with TRK fusion-positive tumors. The recommended phase 2 dose for infants, children, and adolescents has been established (Laetsch et al., 2018).

  • Preoperative Treatment in Locally Advanced TRK Fusion Sarcomas : Larotrectinib has been used preoperatively in children with locally advanced TRK fusion sarcoma, leading to subsequent surgical resection (DuBois et al., 2018).

  • Pooled Analysis of Clinical Trials : A pooled analysis of three phase 1/2 clinical trials revealed larotrectinib's efficacy and long-term safety in a larger population of patients with TRK fusion-positive solid tumors (Hong et al., 2020).

  • Bioanalytical Assay Development : A bioanalytical assay was developed for larotrectinib in small volume samples, supporting multiple mouse studies and demonstrating the drug's potential for further research and development (Sparidans et al., 2018).

  • Quantification in Mice Plasma : A validated HPLC method was developed for the quantification of larotrectinib in mice plasma, facilitating pharmacokinetic studies in animal models (Tripathy et al., 2020).

Safety And Hazards

Larotrectinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Treatment with Larotrectinib is well tolerated with a low rate of treatment-emergent grade 3-4 adverse events .

Future Directions

Larotrectinib has shown impressive responses in most patients with TRK fusion cancer, regardless of tumor type and age . The breakthrough indication across cancer subtypes and ages, from infancy through adulthood, highlights the need to understand the heterogeneous patient population and cancer types studied in larotrectinib clinical trials .

properties

IUPAC Name

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N6O2.H2O4S/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;1-5(2,3)4/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);(H2,1,2,3,4)/t14-,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHANKVTFWSDSG-QLOBERJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026485
Record name Larotrectinib sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Larotrectinib sulfate

CAS RN

1223405-08-0
Record name Larotrectinib sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223405080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Larotrectinib sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAROTRECTINIB SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDF76R62ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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